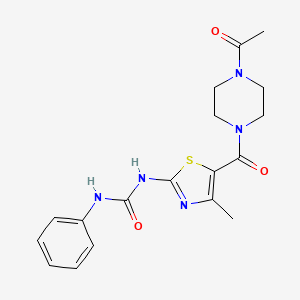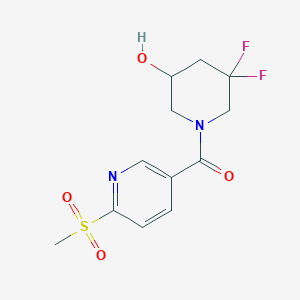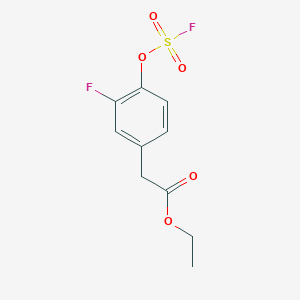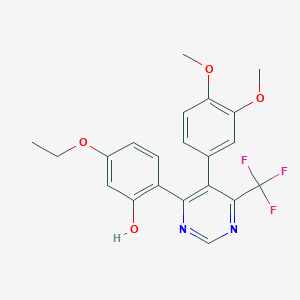![molecular formula C16H15N5O4S B2664423 1,3,7-trimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852168-64-0](/img/structure/B2664423.png)
1,3,7-trimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,3,7-trimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimidopyrimidines . These compounds are structurally similar to purines and isomeric to pteridines, which are components of nucleic and folic acids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidopyrimidines are usually synthesized from pyrimidines with vicinal CN and NH2, MeS, MeO groups in reactions with guanidines, amidines, and formamide . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc is one of the methods used to access pyrimido[4,5-d]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by a pyrimidopyrimidine core, with additional functional groups attached at specific positions. These include three methyl groups, a nitrobenzylthio group, and two dione groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the nitro group might be reduced to an amino group, or the thioether could undergo oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar groups like the nitro group and the dione groups would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Characterization
1,3,7-Trimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, due to its complex structure, is involved in various chemical synthesis processes. For instance, compounds related to this chemical structure have been synthesized through reactions involving aminopyrimidin-4-ones and benzylidene Meldrum's acid derivatives, leading to pyrido[2,3-d]pyrimidine-4,7-diones. These compounds, characterized by NMR measurements, highlight the importance of orientation in the addition step of the synthesis process (Quiroga et al., 1997).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for their application in scientific research. For example, the synthesis of a related compound, 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, involved the reaction of thymine with 3-nitrobenzylbromide. The product's stability was analyzed using UV-Visible analysis, and its molecular structure was confirmed by X-ray diffraction analysis. This kind of research aids in elucidating the crystal packing and intermolecular interactions, which are essential for understanding the compound's behavior in various applications (Etsè et al., 2020).
Nonlinear Optical Properties
The study of nonlinear optical properties of compounds is another significant area of research. For instance, novel styryl dyes related to this compound have been investigated using the Z-scan technique. This research provides insights into the nonlinear refractive index, nonlinear absorption coefficient, and the potential of these compounds for optical power limiting applications, which are essential for the development of nonlinear optical materials for device applications (Shettigar et al., 2009).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of compounds are of significant interest in scientific research. For example, unique synthesis methods have been developed for uracil derivatives showing anti-HIV-1 activity, indicating the potential of such compounds in the development of new therapeutic agents (Malik et al., 2006).
Future Directions
Properties
IUPAC Name |
1,3,7-trimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-9-17-13-12(15(22)20(3)16(23)19(13)2)14(18-9)26-8-10-4-6-11(7-5-10)21(24)25/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHYSDFAUEQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide](/img/structure/B2664340.png)
![2-phenoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2664341.png)


![9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2664346.png)
![2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2664347.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methylphenyl)methanamine](/img/structure/B2664349.png)
![1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole](/img/structure/B2664350.png)

![3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[6-(Difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethylisoquinoline](/img/structure/B2664356.png)


